2-(ジフルオロメトキシ)-5-フルオロベンジルアルコール

説明

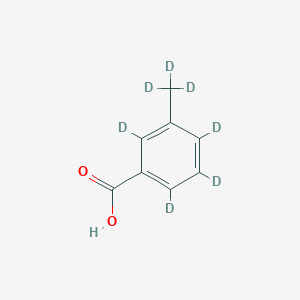

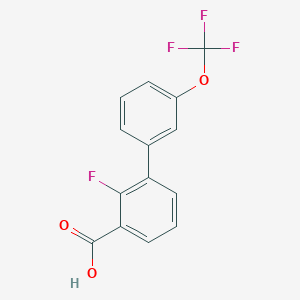

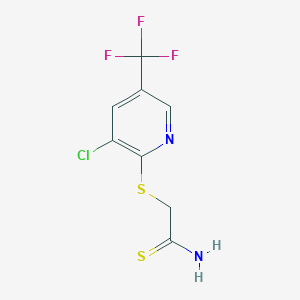

“2-(Difluoromethoxy)-5-fluorobenzyl alcohol” is an organic compound with the molecular formula C8H8F2O2 . It has a molecular weight of 174.15 . The compound is used for research and development purposes .

Molecular Structure Analysis

The molecule contains a total of 20 bonds. There are 12 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 hydroxyl group, 1 primary alcohol, and 1 ether (aromatic) .Chemical Reactions Analysis

Alcohols undergo various chemical reactions, mainly at the functional group. They can undergo oxidation to produce aldehydes and ketones . Dehydration is another common reaction of alcohols, which can produce either alkenes or ethers .Physical And Chemical Properties Analysis

Alcohols generally have higher boiling points compared to other hydrocarbons of equal molecular masses due to the presence of intermolecular hydrogen bonding between hydroxyl groups of alcohol molecules . The solubility of alcohol in water is governed by the hydroxyl group present .科学的研究の応用

複雑な分子の合成

2-(ジフルオロメトキシ)-5-フルオロベンジルアルコール: は有機合成において汎用性の高いビルディングブロックとして機能します。 複雑な分子にジフルオロメチルエーテル基を導入する能力は、製薬分野において価値があり、このような修飾は、治療薬の代謝安定性とバイオアベイラビリティを向上させることができます .

材料科学

材料科学では、この化合物は材料の表面特性を改変するために使用されます。 例えば、水をはじく疎水性コーティングを作成するために使用でき、これは自己洗浄表面や保護コーティングを作成するのに役立ちます .

工業プロセス

2-(ジフルオロメトキシ)-5-フルオロベンジルアルコールのアルコール基は、さまざまな化学反応を受けることができ、工業プロセスで有用です。 エステルやエーテルに変換することができ、これらは溶媒や他の工業用化学品の合成における中間体として使用されます .

医薬品化学

この化合物は、医薬品化学において、フッ素化化合物の合成に使用されます。 フッ素原子は、分子の生物活性に大きな影響を与える可能性があり、2-(ジフルオロメトキシ)-5-フルオロベンジルアルコールは、新薬開発における重要な成分となっています .

触媒

ジフルオロメトキシ基は、触媒系においてリガンドとして作用し、触媒反応の反応性と選択性を影響を与える可能性があります。 これは、キラル中心の作成が重要な不斉合成において特に役立ちます .

環境化学

2-(ジフルオロメトキシ)-5-フルオロベンジルアルコール: は、環境化学において、環境中のフッ素化化合物の分解を研究するために使用できます。 その分解生成物と経路を理解することは、フッ素化化学物質の環境影響を評価するために不可欠です .

作用機序

- Specifically, it interacts with gamma-aminobutyric acid (GABA), glutamate, dopamine, serotonin, and endogenous opioids .

Target of Action

Mode of Action

- It acts as an agonist at GABA receptors, enhancing inhibitory neurotransmission. It blocks NMDA receptors, reducing excitatory neurotransmission. It modestly increases dopamine release from the nucleus accumbens. Its actions on dopaminergic and opioid peptidergic systems contribute to the reinforcing effect of alcohol. After prolonged exposure, downregulation of GABAergic and upregulation of NMDA glutamatergic systems typically occur .

Biochemical Pathways

Action Environment

生化学分析

Biochemical Properties

2-(Difluoromethoxy)-5-fluorobenzyl alcohol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including alcohol dehydrogenases and aldehyde dehydrogenases. These enzymes are crucial for the oxidation of alcohols to aldehydes and further to carboxylic acids . The interaction of 2-(Difluoromethoxy)-5-fluorobenzyl alcohol with these enzymes involves the transfer of electrons, leading to the formation of intermediate compounds that are essential for metabolic processes.

Cellular Effects

The effects of 2-(Difluoromethoxy)-5-fluorobenzyl alcohol on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed that 2-(Difluoromethoxy)-5-fluorobenzyl alcohol can alter the expression of genes involved in oxidative stress response and metabolic pathways . Additionally, it affects cell signaling pathways by interacting with specific receptors and enzymes, leading to changes in cellular responses and metabolic activities.

Molecular Mechanism

At the molecular level, 2-(Difluoromethoxy)-5-fluorobenzyl alcohol exerts its effects through various binding interactions with biomolecules. It acts as an inhibitor of certain enzymes, such as alcohol dehydrogenases, by binding to their active sites and preventing the normal substrate from accessing the enzyme . This inhibition leads to a decrease in the enzymatic activity and alters the metabolic flux within the cell. Furthermore, 2-(Difluoromethoxy)-5-fluorobenzyl alcohol can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Difluoromethoxy)-5-fluorobenzyl alcohol have been studied over various time periods. The stability of this compound is relatively high under ambient conditions, but it can degrade over time when exposed to light and air . Long-term studies have shown that 2-(Difluoromethoxy)-5-fluorobenzyl alcohol can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activities

Dosage Effects in Animal Models

The effects of 2-(Difluoromethoxy)-5-fluorobenzyl alcohol vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate metabolic pathways without causing significant adverse effects . At higher doses, 2-(Difluoromethoxy)-5-fluorobenzyl alcohol can induce toxic effects, including liver damage and oxidative stress . These dosage-dependent effects are essential for determining the safe and effective use of this compound in biochemical and pharmacological studies.

Metabolic Pathways

2-(Difluoromethoxy)-5-fluorobenzyl alcohol is involved in several metabolic pathways, primarily those related to alcohol metabolism. It interacts with enzymes such as alcohol dehydrogenases and aldehyde dehydrogenases, which are responsible for the oxidation of alcohols to aldehydes and carboxylic acids . This compound can also affect the levels of various metabolites, including fatty acids and amino acids, by modulating the activity of key metabolic enzymes .

Transport and Distribution

The transport and distribution of 2-(Difluoromethoxy)-5-fluorobenzyl alcohol within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through passive diffusion and facilitated transport mechanisms . Once inside the cell, 2-(Difluoromethoxy)-5-fluorobenzyl alcohol can bind to intracellular proteins and accumulate in specific cellular compartments, influencing its localization and activity .

Subcellular Localization

The subcellular localization of 2-(Difluoromethoxy)-5-fluorobenzyl alcohol is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in metabolic processes . Additionally, 2-(Difluoromethoxy)-5-fluorobenzyl alcohol can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals . These localization patterns are essential for understanding the biochemical roles and mechanisms of action of this compound.

特性

IUPAC Name |

[2-(difluoromethoxy)-5-fluorophenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O2/c9-6-1-2-7(13-8(10)11)5(3-6)4-12/h1-3,8,12H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFRHLUOBUKCJPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CO)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(2,2-Difluoroethoxy)-2-fluorophenyl]-ethanone](/img/structure/B1459270.png)

![2-{4-[2-(5-Hydroxy-2-methylene-cyclohexylidene)-ethylidene]-7a-methyl-octahydro-inden-1-yl}-propionic acid](/img/structure/B1459273.png)

![2-{(Methylsulfonyl)[4-(trifluoromethyl)phenyl]amino}butanoic acid](/img/structure/B1459276.png)

![2-[2-(2,6-Difluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid](/img/structure/B1459290.png)